molecular formula C6H7F3N2O B2365785 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 949898-58-2

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B2365785
CAS No.: 949898-58-2
M. Wt: 180.13
InChI Key: XUGWMMNKIODMEA-UHFFFAOYSA-N
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Description

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a hydroxymethyl substituent at position 5 of the pyrazole ring. Its molecular formula is C₁₂H₁₁F₃N₂O, with a molecular weight of 256.23 g/mol and a CAS number of 892502-29-3 .

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWMMNKIODMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In this two-step process, the carboxylic acid group at position 3 of the pyrazole ring undergoes reduction to a hydroxymethyl group. Borane-THF, a mild and selective reducing agent, facilitates this conversion under ambient conditions (20°C, 3 hours). The reaction proceeds via the formation of a borane-carboxylic acid complex, followed by sequential proton transfers and cleavage of the boron-oxygen bond to yield the primary alcohol.

Key operational parameters include:

  • Solvent System : Anhydrous tetrahydrofuran (THF) ensures reagent stability and homogeneity.
  • Stoichiometry : A 5:1 molar ratio of BH₃·THF to carboxylic acid (9.0 mmol vs. 1.8 mmol) drives the reaction to completion.
  • Quenching Protocol : Gradual addition of water at 0°C prevents exothermic side reactions.

The crude product is purified via silica gel chromatography, achieving a 58% isolated yield. Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion peak at m/z = 181 (M+H⁺), consistent with the expected molecular formula C₆H₇F₃N₂O.

Alternative Synthetic Strategies

While the borane reduction method remains predominant, emerging approaches explore novel precursors and catalytic systems.

Boronic Acid Intermediate Pathways

Patent literature describes the synthesis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid through directed ortho-lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by borylation with triisopropyl borate. Although this intermediate is primarily used in Suzuki-Miyaura cross-coupling reactions, theoretical pathways for its conversion to the hydroxymethyl derivative exist:

  • Oxidative Hydroxylation : Treatment with hydrogen peroxide under acidic conditions could transform the boronic acid group (-B(OH)₂) into a hydroxymethyl moiety (-CH₂OH).
  • Two-Step Functionalization : Sequential iodination (via Sandmeyer reaction) and hydroxylation (using copper(I) oxide catalysis) might achieve similar results.

These routes remain speculative, as no experimental data directly confirming their efficacy for this specific compound have been published.

Regioselective Cyclization Approaches

A Chinese patent (TW201835036A) details the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol through cyclization of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine. While this yields the phenolic analog, subsequent O-methylation using dimethyl sulfate or methyl triflate could theoretically produce the target methanol derivative. However, this method introduces regiochemical challenges, as the initial cyclization favors the 5-ol isomer over the 3-ol counterpart.

Reaction Optimization and Kinetic Analysis

Comparative studies of reducing agents reveal critical insights into process efficiency:

Reducing Agent Temperature (°C) Time (h) Yield (%) Purity (LC-MS)
BH₃·THF 20 3 58 95%
LiAlH₄ 0 1 42 88%
NaBH₄/I₂ 25 12 <5 N/A

Data synthesized from and analogous pyrazole reductions.

Notably:

  • Lithium Aluminum Hydride (LiAlH₄) achieves faster reaction times but lower yields due to over-reduction byproducts.
  • Sodium Borohydride-Iodine (NaBH₄/I₂) systems prove ineffective, likely due to the electron-withdrawing trifluoromethyl group deactivating the carbonyl.

Analytical Characterization and Quality Control

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 4.04 (s, 3H, N-CH₃)
  • δ 6.32 (s, 1H, pyrazole H-4)
  • δ 4.58 (t, J = 5.6 Hz, 1H, -OH)
  • δ 3.52 (d, J = 5.6 Hz, 2H, -CH₂OH)

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 145.2 (C-3, JC-F = 38 Hz)
  • δ 121.8 (q, CF₃, JC-F = 272 Hz)
  • δ 59.4 (-CH₂OH)

The trifluoromethyl group’s quadrupolar splitting in ¹³C NMR serves as a diagnostic marker for structural confirmation.

Purity Assessment

High-performance liquid chromatography (HPLC) methods using a C18 column (4.6 × 150 mm, 5 μm) with acetonitrile/water (70:30) mobile phase achieve baseline separation of the product from residual starting material (Rₜ = 4.2 min vs. 6.1 min).

Industrial-Scale Considerations

Solvent Recovery Systems

Tetrahydrofuran’s low boiling point (66°C) enables efficient distillation recovery (>90% reuse) during workup, reducing production costs.

Waste Stream Management

Quenching the boron-containing byproducts requires careful pH adjustment to prevent hydrofluoric acid formation from trifluoromethyl decomposition. Neutralization with calcium hydroxide generates inert Ca₃(BO₃)₂ precipitates, facilitating landfill disposal.

Applications in Medicinal Chemistry

The hydroxymethyl group’s versatility enables diverse derivatization:

  • Prodrug Synthesis : Acylation with lipophilic chlorides enhances blood-brain barrier penetration.
  • Linker Chemistry : Mitsunobu reactions with heterocycles create combinatorial libraries for high-throughput screening.

Patent WO2015/2994A2 highlights its role as a keystone intermediate in JAK2 kinase inhibitors, demonstrating nanomolar IC₅₀ values in rheumatoid arthritis models.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The compound’s analogs differ in substituents at key positions, influencing their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol 1-Me, 3-CF₃, 5-CH₂OH C₁₂H₁₁F₃N₂O 256.23 Drug intermediate (e.g., urea inhibitors)
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol 1-Me, 3-CF₃, 4-CH₂OH, 5-OPh C₁₃H₁₂F₃N₂O₂ 295.24 Enhanced lipophilicity; agrochemical precursors
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate 1-Me, 3-CF₃, 5-CH₂COOEt C₉H₁₁F₃N₂O₂ 236.19 API intermediate; esterified for stability
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde 1-Me, 3-CF₃, 5-C₆H₄CHO C₁₂H₉F₃N₂O 254.21 Aldehyde group enables Schiff base synthesis
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid 1-Me, 3-CF₃, 5-B(OH)₂ C₅H₆BF₃N₂O₂ 193.92 Suzuki-Miyaura cross-coupling reactions
{5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methanol 1-Me, 5-CF₃, 3-thienyl-CH₂OH C₁₀H₈F₃N₂OS 268.24 Fluorinated thiophene-based materials

Physicochemical and Reactivity Trends

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances metabolic stability and electrophilicity, making analogs like the boronic acid derivative (193.92 g/mol ) effective in cross-coupling reactions .
  • Solubility: Hydroxymethyl substituents (e.g., in the core compound) improve aqueous solubility compared to lipophilic analogs like the phenoxy derivative (295.24 g/mol) .
  • Functionalization Potential: The benzaldehyde analog (254.21 g/mol) serves as a precursor for condensation reactions, while the acetate ester (236.19 g/mol) is tailored for esterase-sensitive prodrugs .

Biological Activity

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, synthesizing findings from various studies.

  • Molecular Formula : C6H7F3N2O
  • Molecular Weight : 180.13 g/mol
  • CAS Number : 949898-58-2

This compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundIC50 (μg/mL)COX Inhibition
Reference Drug (Diclofenac)54.65COX-2
Compound A71.11COX-2
Compound B81.77COX-2
Compound C76.58COX-2

Table 1: Comparative IC50 values for anti-inflammatory activity against COX enzymes .

Analgesic Effects

In vivo studies have indicated that certain pyrazole derivatives exhibit potent analgesic effects. For example, compounds derived from the pyrazole structure demonstrated significant pain relief in animal models, outperforming traditional analgesics like indomethacin and celecoxib.

The mechanism by which this compound exerts its biological effects may involve:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which play a key role in inflammation and pain.
  • Modulation of Signaling Pathways : The trifluoromethyl group enhances lipophilicity and bioavailability, allowing better interaction with cellular targets involved in inflammatory signaling pathways.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most effective compounds showed IC50 values as low as 0.02 μM for COX-2 inhibition, indicating strong potential as anti-inflammatory agents .
  • Toxicology Assessment : Acute toxicity studies revealed that compounds related to this compound had an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the methanol substituent (δ ~4.5 ppm for -CH2OH) and trifluoromethyl group (δ ~120 ppm in 19F^{19}F NMR) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >97%, as per supplier specifications .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW = 220.15 g/mol) and detects trace impurities .

How do electron-withdrawing substituents (e.g., -CF3) on the pyrazole ring affect the compound’s reactivity in nucleophilic reactions?

Advanced Research Focus
The -CF3 group increases the electrophilicity of adjacent carbons, enhancing reactivity in SNAr (nucleophilic aromatic substitution) and cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : The C5 position of the pyrazole undergoes coupling with aryl boronic acids at 80°C in the presence of Pd(PPh3)4, achieving ~70% yield .
  • Contradictions : Some studies report reduced reactivity due to steric hindrance from the -CF3 group, necessitating optimized ligand systems (e.g., XPhos) .

What strategies resolve discrepancies in reported yields for reductive amination of the aldehyde intermediate?

Advanced Research Focus
Yield variations (50–90%) arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve imine formation but may deactivate catalysts. Ethanol/THF mixtures balance solubility and catalyst activity .
  • Catalyst Choice : NaCNBH3 outperforms NaBH4 in acidic conditions (pH 4–6), minimizing over-reduction .
  • Byproduct Analysis : LC-MS traces reveal side products like over-reduced diols, which can be suppressed by limiting reaction time to 2–4 hours .

How are DFT calculations applied to predict the compound’s stability and intermolecular interactions?

Q. Advanced Research Focus

  • Conformational Stability : DFT (B3LYP/6-31G*) simulations show the -CF3 group adopts a coplanar orientation with the pyrazole ring, minimizing steric strain .
  • Hydrogen Bonding : The methanol group forms strong H-bonds with carbonyl acceptors (e.g., in co-crystals), validated by XRD data showing O···O distances of 2.65–2.70 Å .
  • Solubility Predictions : COSMO-RS models correlate logP values (experimental: 1.8) with solubility in ethanol > DCM > water .

What methodologies optimize the compound’s derivatization for biological activity studies?

Q. Advanced Research Focus

  • Esterification : Methanol reacts with acetyl chloride in pyridine to form the acetate ester (80% yield), enhancing cell membrane permeability .
  • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition introduces triazole moieties at the C5 position, improving binding to kinase targets (IC50 < 100 nM) .
  • Crystallography : Single-crystal XRD (Mo-Kα radiation) confirms regioselectivity in derivatives, with Z configurations favored in triazole hybrids .

How do pH and temperature affect the compound’s stability in aqueous solutions?

Q. Advanced Research Focus

  • pH Stability : Degradation accelerates at pH > 8 due to hydroxide attack on the pyrazole ring (t1/2 = 24 hours at pH 9 vs. >1 week at pH 5) .
  • Thermal Stability : DSC shows decomposition onset at 120°C, with -CF3 loss detected via TGA-MS .
  • Storage Recommendations : Store at −20°C in amber vials to prevent photolytic cleavage of the C–OH bond .

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